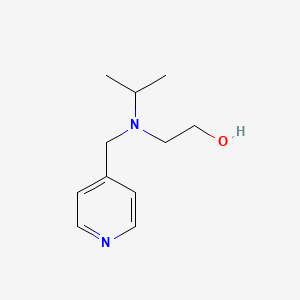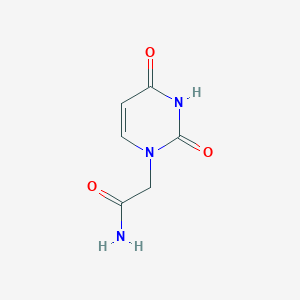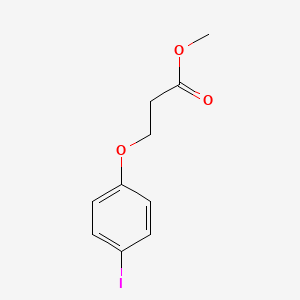
4-(3-Hydroxypropoxy)benzonitrile
Übersicht
Beschreibung
4-(3-Hydroxypropoxy)benzonitrile is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-(3-Hydroxypropoxy)benzonitrile consists of a benzonitrile group (a benzene ring attached to a nitrile group) and a 3-hydroxypropoxy group . The InChI code for this compound is 1S/C10H11NO2/c11-8-9-2-4-10 (5-3-9)13-7-1-6-12/h2-5,12H,1,6-7H2 .Safety and Hazards
Safety data indicates that in case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of a fire, use dry chemical, carbon dioxide or alcohol-resistant foam .
Eigenschaften
IUPAC Name |
4-(3-hydroxypropoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-8-9-2-4-10(5-3-9)13-7-1-6-12/h2-5,12H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFWPUKFXWRSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568621 | |
| Record name | 4-(3-Hydroxypropoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxypropoxy)benzonitrile | |
CAS RN |
147749-97-1 | |
| Record name | 4-(3-Hydroxypropoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863032.png)
![2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863037.png)
![2-[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol](/img/structure/B7863049.png)
![2-[Isopropyl-(4-methyl-benzyl)-amino]-ethanol](/img/structure/B7863053.png)
![2-[Isopropyl-(3-methoxy-benzyl)-amino]-ethanol](/img/structure/B7863067.png)
![2-[(3-Fluoro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863071.png)
![2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863083.png)
![2-[Isopropyl-(2-methoxy-benzyl)-amino]-ethanol](/img/structure/B7863088.png)
![2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol](/img/structure/B7863096.png)



![Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester](/img/structure/B7863119.png)
